2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused pyrazole and pyrimidine ring system with an amino group at the 2-position and a carboxylic acid group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents, catalysts, and temperature control to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group and other positions on the ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with a fused ring system and potential therapeutic applications.
Imidazo[1,2-a]pyridine: A compound with a similar fused ring structure and diverse biological activities.
Uniqueness
2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 2-position and the carboxylic acid group at the 7-position allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C7H6N4O2 |
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Molecular Weight |
178.15 g/mol |
IUPAC Name |
2-aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c8-5-3-6-9-2-1-4(7(12)13)11(6)10-5/h1-3H,(H2,8,10)(H,12,13) |
InChI Key |
SUCMJONJHSNVMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC(=N2)N)N=C1)C(=O)O |
Origin of Product |
United States |
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